molecular formula C12H20N2O B2892044 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole CAS No. 1216074-97-3

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole

Cat. No.: B2892044
CAS No.: 1216074-97-3
M. Wt: 208.305
InChI Key: GEFFUXRYLHOACO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a piperidin-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted oxazole precursor with a piperidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyl and piperidin-4-yl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(tert-Butyl)-2-(piperidin-4-yl)imidazole
  • 5-(tert-Butyl)-2-(piperidin-4-yl)thiazole
  • 5-(tert-Butyl)-2-(piperidin-4-yl)pyridine

Comparison: Compared to these similar compounds, 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties

Biological Activity

5-(tert-Butyl)-2-(piperidin-4-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a piperidine ring connected to an oxazole moiety, with a tert-butyl group that enhances its lipophilicity. This structural configuration is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).
  • IC50 Values : The compound showed promising results with IC50 values comparable to established chemotherapeutics like cisplatin and 5-fluorouracil (5-FU) in certain assays, indicating its potential as an effective anticancer agent .
CompoundCell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
This compoundHT2958.44 ± 8.75Cisplatin47.17 ± 7.43
5-FU>100

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit various kinases and pro-apoptotic pathways, contributing to their cytotoxic effects .
  • Induction of Apoptosis : The activation of caspase cascades has been observed in related oxazole compounds, suggesting a potential apoptotic pathway activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity.

Antibacterial Studies

Research indicates that oxazole derivatives can possess antibacterial properties against various pathogens. In studies evaluating similar compounds:

  • Activity Against Bacterial Strains : Moderate to strong activity was noted against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains .
CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong

Case Studies

Several case studies have been documented regarding the therapeutic applications of oxazole derivatives:

  • Anticancer Efficacy : A study involving a series of oxazoles showed that modifications at the piperidine moiety significantly enhanced anticancer activity against multiple cell lines .
  • Enzyme Inhibition : Other derivatives demonstrated strong inhibitory effects on acetylcholinesterase and urease, suggesting potential applications in neurodegenerative disorders and gastrointestinal conditions .

Properties

IUPAC Name

5-tert-butyl-2-piperidin-4-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFUXRYLHOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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